molecular formula C16H17BrN2O3S B1439730 N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide CAS No. 1138445-63-2

N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide

Cat. No. B1439730
M. Wt: 397.3 g/mol
InChI Key: GAUNBRXAYXVGIB-UHFFFAOYSA-N
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Description

“N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide” is a molecular compound that has gained significant interest in various scientific fields due to its unique properties and potential implications in research and industry. It is a product for proteomics research .


Synthesis Analysis

Sulfonamides, such as this compound, can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . Reactions that occur at the benzylic position are very important for synthesis problems .


Molecular Structure Analysis

The general formula for sulfonamides, which this compound is a part of, is R−SO2NR’R" or R−S (=O)2−NR’R", where each R is some organic group . The molecular formula for this specific compound is C16H17BrN2O3S, and it has a molecular weight of 397.3 .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation . Reactions at the benzylic position are also significant .

Scientific Research Applications

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

    • Summary of Application : This research involved the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
    • Methods of Application : The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
    • Results or Outcomes : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results revealed a promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
  • Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-Bromophenyl)Thiazol-2-yl)-2-Chloroacetamide Derivatives

    • Summary of Application : This research focused on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
    • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
    • Results or Outcomes : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . The results revealed that some compounds have promising antimicrobial and anticancer activities .
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

    • Summary of Application : This research involved the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
    • Methods of Application : The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
    • Results or Outcomes : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results revealed a promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization

    • Summary of Application : This review highlights the recent advances on the polymerizations of aziridine and azetidine . It provides an overview of the different routes to produce polyamines, from aziridine and azetidine, with various structures (i.e. branched vs. linear) and degrees of control .
    • Methods of Application : The review summarizes monomer preparation for cationic, anionic and other polymerization mechanisms .
    • Results or Outcomes : This comprehensive review on the polymerization of aziridine and azetidine monomers will provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .
  • Design, Synthesis, Biological Assessment and In Silico ADME Prediction of Benzimidazole Derivatives

    • Summary of Application : This research involved the design and synthesis of a novel series of benzimidazole derivatives . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .
    • Methods of Application : The synthesized compounds were confirmed by their physicochemical properties and spectroanalytical data .
    • Results or Outcomes : The synthesized compounds were also evaluated in vivo . The results of this study are not specified in the available information.
  • N-(4-{[Benzyl(propyl)amino]methyl}phenyl)-2-[4-(ethylsulfonyl)phenyl]acetamide

    • Summary of Application : This compound is a chemical structure that has been synthesized and characterized .

properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-19(12-13-5-3-2-4-6-13)23(21,22)15-9-7-14(8-10-15)18-16(20)11-17/h2-10H,11-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUNBRXAYXVGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164800
Record name 2-Bromo-N-[4-[[methyl(phenylmethyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide

CAS RN

1138445-63-2
Record name 2-Bromo-N-[4-[[methyl(phenylmethyl)amino]sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[4-[[methyl(phenylmethyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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